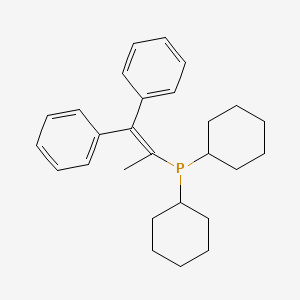

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane can be synthesized through the reaction of dicyclohexylphosphine with 1,1-diphenyl-1-propene under inert conditions. The reaction typically requires a base such as potassium tert-butoxide and is carried out in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in laboratory settings for research purposes. The production involves standard organic synthesis techniques and purification methods such as recrystallization .

化学反応の分析

Types of Reactions: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is primarily involved in various cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically involve palladium or nickel catalysts and are carried out under inert atmospheres. Common reagents include aryl halides, boronic acids, and organometallic reagents. The reactions are often performed in solvents such as toluene, THF, or dimethylformamide (DMF) at elevated temperatures .

Major Products Formed: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Catalytic Applications

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane serves as an effective ligand in numerous catalytic processes, enhancing the efficiency of chemical reactions. Its role is particularly significant in cross-coupling reactions, which are fundamental in organic synthesis.

Key Reactions Involving this compound:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Suzuki-Miyaura Coupling

- Negishi Coupling

These reactions typically utilize palladium or nickel catalysts and are performed under inert atmospheres. The presence of this phosphane ligand stabilizes the metal catalyst and facilitates the oxidative addition, transmetalation, and reductive elimination steps essential for successful coupling.

Organic Synthesis

In organic synthesis, this compound is crucial for synthesizing complex organic molecules. It allows for the development of new compounds in medicinal chemistry and the production of pharmaceutical intermediates.

Case Study: Pharmaceutical Development

A study demonstrated the use of this phosphane in synthesizing key intermediates for pharmaceuticals. By employing it as a ligand in palladium-catalyzed reactions, researchers achieved high yields of desired products with excellent selectivity, showcasing its utility in drug formulation processes.

Material Science

The compound is also applied in material science for developing advanced materials such as polymers and composites. Its unique properties contribute to enhancing the mechanical strength and thermal stability of these materials.

Applications in Industry:

This compound is utilized in industries like automotive and aerospace for producing lightweight yet durable materials.

Environmental Chemistry

In environmental chemistry, this compound aids researchers in studying chemical pollutants and their effects on ecosystems. Its ability to form stable complexes with metals allows for investigating remediation strategies for contaminated sites.

作用機序

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane functions as a ligand that coordinates with metal catalysts, such as palladium or nickel, to form active catalytic complexes. These complexes facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the catalytic complex, leading to efficient and selective reactions .

類似化合物との比較

Similar Compounds:

- vBRIDP

- tBuXPhos

- APhos

- MorDalphos

- RockPhos

Uniqueness: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane stands out due to its unique combination of steric and electronic properties, which provide high stability and reactivity in catalytic processes. Its ability to facilitate a wide range of cross-coupling reactions with high efficiency makes it a valuable ligand in organic synthesis .

生物活性

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, a phosphine compound, has garnered attention in the field of organic chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phosphane group attached to a diphenylpropene structure. Its chemical formula can be represented as CHP. The unique structural features contribute to its reactivity and biological interactions.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHP |

| Molecular Weight | 330.43 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

This compound exhibits various biological activities, primarily through its role as a ligand in catalysis and potential therapeutic applications. Its phosphine moiety can interact with metal centers in biological systems, influencing enzyme activity and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that phosphine compounds can exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against certain bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Properties

Research has also explored the anticancer potential of phosphine derivatives. A study demonstrated that specific phosphines could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival . The exact mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phosphine derivatives, including this compound. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways .

Research Findings

Several research articles have documented the biological activities associated with phosphine compounds:

- Catalytic Applications : this compound has been utilized as a ligand in palladium-catalyzed reactions, enhancing the efficiency of cross-coupling processes . These reactions are crucial for synthesizing complex organic molecules with potential therapeutic effects.

- Pharmacological Studies : Pharmacological evaluations have shown that this compound can modulate enzyme activity related to drug metabolism, impacting pharmacokinetics and drug interactions .

特性

IUPAC Name |

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSBPYCREGBACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475778 | |

| Record name | Cy-vBRIDP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384842-24-4 | |

| Record name | Cy-vBRIDP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。